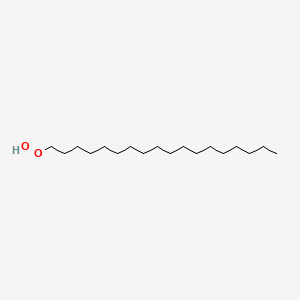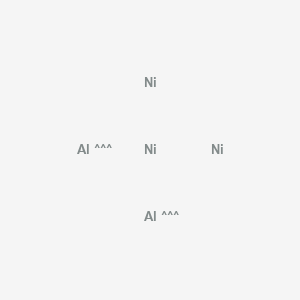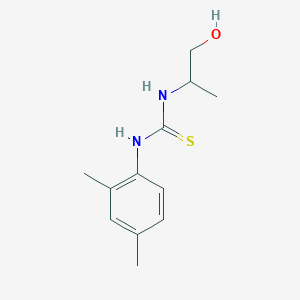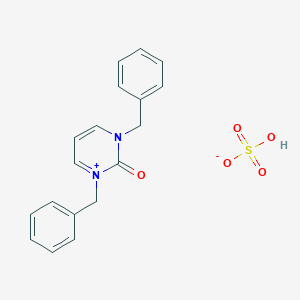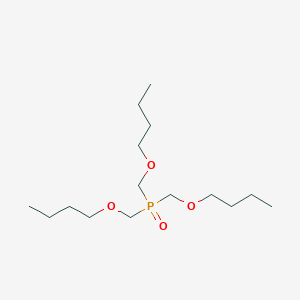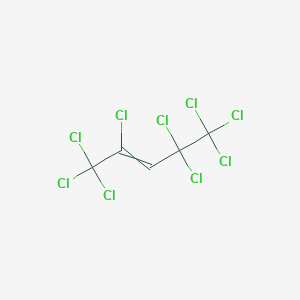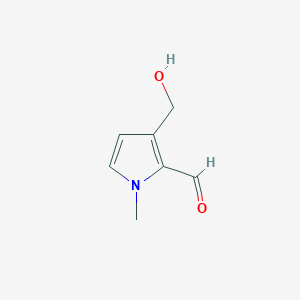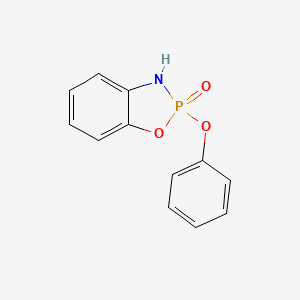![molecular formula C9H20O2Si B14643439 3-[Butyl(dimethyl)silyl]propanoic acid CAS No. 51752-27-3](/img/structure/B14643439.png)
3-[Butyl(dimethyl)silyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Butyl(dimethyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C9H20O2Si. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a butyl(dimethyl)silyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Butyl(dimethyl)silyl]propanoic acid typically involves the reaction of propanoic acid with a butyl(dimethyl)silyl chloride in the presence of a base. The reaction can be represented as follows:
CH3CH2COOH+BuMe2SiCl→CH3CH2COOSiMe2Bu+HCl
In this reaction, propanoic acid (CH3CH2COOH) reacts with butyl(dimethyl)silyl chloride (BuMe2SiCl) to form this compound (CH3CH2COOSiMe2Bu) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-[Butyl(dimethyl)silyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl group.
Major Products Formed
Oxidation: Silyl esters or silanols.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the silyl group.
科学研究应用
3-[Butyl(dimethyl)silyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for carboxylic acids and alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[Butyl(dimethyl)silyl]propanoic acid involves its ability to form stable silyl esters or silanols. The silyl group provides steric protection and enhances the stability of the compound, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
3-[Trimethylsilyl]propanoic acid: Similar structure but with a trimethylsilyl group instead of a butyl(dimethyl)silyl group.
3-[Tert-butyldimethylsilyl]propanoic acid: Contains a tert-butyldimethylsilyl group, providing different steric and electronic properties.
3-[Phenyl(dimethyl)silyl]propanoic acid: Features a phenyl group, leading to different reactivity and applications.
Uniqueness
3-[Butyl(dimethyl)silyl]propanoic acid is unique due to its specific combination of a butyl group and a dimethylsilyl group. This combination provides a balance of steric protection and reactivity, making it suitable for a wide range of applications in organic synthesis, biology, and industry.
属性
CAS 编号 |
51752-27-3 |
|---|---|
分子式 |
C9H20O2Si |
分子量 |
188.34 g/mol |
IUPAC 名称 |
3-[butyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C9H20O2Si/c1-4-5-7-12(2,3)8-6-9(10)11/h4-8H2,1-3H3,(H,10,11) |
InChI 键 |
HHHJZFLLYIXFLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
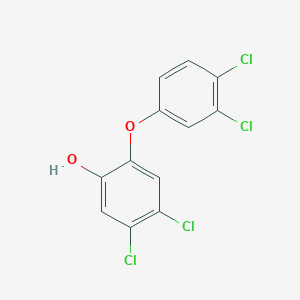
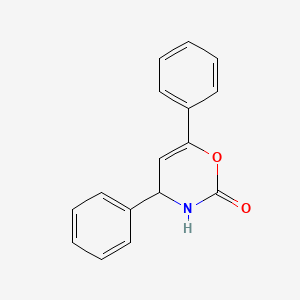
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
